2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-13(2)24-16-6-3-14(4-7-16)11-19(21)20-15-5-8-17-18(12-15)23-10-9-22-17/h3-4,6-7,13,15,17-18H,5,8-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXXHEREJAKODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCC3C(C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps:
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Formation of the Isopropylthio Phenyl Intermediate
Starting Materials: 4-bromophenyl isopropyl sulfide and a suitable base.
Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Procedure: The 4-bromophenyl isopropyl sulfide is treated with the base to form the isopropylthio phenyl intermediate.
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Coupling with Octahydrobenzo[b][1,4]dioxin
Starting Materials: The isopropylthio phenyl intermediate and octahydrobenzo[b][1,4]dioxin.
Reaction Conditions: The coupling reaction is facilitated by a palladium catalyst in the presence of a ligand.
Procedure: The intermediate is coupled with octahydrobenzo[b][1,4]dioxin under the specified conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent at controlled temperatures.
Products: Oxidation of the isopropylthio group to form sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere to prevent oxidation.
Products: Reduction of the acetamide group to form amines.
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Substitution
Reagents: Nucleophiles such as halides or alkoxides.
Conditions: Performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution of the isopropylthio group with other functional groups.
Scientific Research Applications
2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide has diverse applications in scientific research:
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Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Used in drug discovery and development processes.
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Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
- Receptors: It may bind to specific receptors, modulating cellular responses.
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Pathways
- Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.
- Gene Expression: It may affect gene expression, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide are compared below with two related acetamide derivatives: N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide () and N-(4-MEO-PH)-2-(3-OXO-6-TRI-F-ME-3,4-DIHYDRO-2H-BENZO(1,4)THIAZIN-2-YL)ACETAMIDE ().
Structural and Functional Differences
¹Formula estimation based on structural decomposition.
²Weight calculated using average atomic masses.
Implications of Structural Variations
- Heterocyclic Flexibility : The octahydrobenzo[b][1,4]dioxin core allows greater conformational adaptability than ’s rigid oxadiazole ring or ’s planar thiazine .
- Electronic Modulation : ’s trifluoromethyl group introduces strong electron-withdrawing effects, which could enhance binding to polar targets, contrasting with the target’s sulfur-mediated hydrophobicity .
Biological Activity
2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide, identified by the CAS number 1902925-98-7, is a compound with potential therapeutic applications due to its unique chemical structure and biological properties. This compound features a phenyl group substituted with an isopropylthio moiety and an octahydrobenzo[b][1,4]dioxin ring, which may contribute to its biological activity. Understanding the biological activity of this compound can provide insights into its potential use in pharmacology and medicinal chemistry.
- Molecular Formula : C₁₉H₂₇NO₃S
- Molecular Weight : 349.5 g/mol
- Structure : The compound consists of a complex arrangement that includes a dioxin ring, which is known for its bioactive properties.
The biological activity of 2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the isopropylthio group may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, such as:
Case Studies and Research Findings
- Antiproliferative Activity : A study exploring the antiproliferative effects of structurally similar compounds found that certain derivatives inhibited cell proliferation in BRCA-deficient cancer cells. This suggests potential applications in targeted cancer therapies .
- Cytotoxicity Assays : In vitro assays demonstrated that related compounds exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating significant potency .
- Mechanistic Insights : Research on similar compounds has revealed that they can modulate key signaling pathways involved in cell survival and apoptosis. These findings may be extrapolated to hypothesize the mechanisms by which 2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide exerts its effects .
Comparative Analysis
The following table summarizes the biological activities reported for structurally related compounds:
Q & A
Q. What engineering considerations are critical for scaling up its synthesis?
- Methodological Answer : Pilot-scale reactors require optimized heat transfer (jacketed vessels) and mixing efficiency (Reynolds number >10,000). Process Analytical Technology (PAT) monitors real-time parameters (e.g., pH, temp). Membrane separation or continuous flow systems reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
